4-Bromobutan-1-amine

Catalog No.
S666182
CAS No.
33977-38-7
M.F
C4H10BrN
M. Wt
152.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobutan-1-amine

CAS Number

33977-38-7

Product Name

4-Bromobutan-1-amine

IUPAC Name

4-bromobutan-1-amine

Molecular Formula

C4H10BrN

Molecular Weight

152.03 g/mol

InChI

InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2

InChI Key

MVZBYZAIKPPGSW-UHFFFAOYSA-N

SMILES

C(CCBr)CN

Canonical SMILES

C(CCBr)CN

Synthesis of Organic Compounds

Due to the presence of the reactive amine group (-NH2) and the bromine atom (-Br), 4-Bromobutan-1-amine can participate in various organic reactions to form new compounds. Here are some examples:

  • Substitution reactions: The bromine atom can be readily substituted with other functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or thiol (-SH), using appropriate reagents. This allows for the creation of diverse organic molecules with desired properties [].
  • Acylation reactions: The amine group can react with acylating agents (compounds containing a carbonyl group) to form amides, which are important functional groups in many pharmaceuticals and other biologically active molecules [].
  • Alkylation reactions: The amine group can also participate in alkylation reactions, where an alkyl group (a hydrocarbon chain) is attached to the nitrogen atom, leading to the formation of various branched or cyclic amines [].

These reactions are often carried out in controlled laboratory settings using specialized techniques and equipment. The specific applications of the resulting compounds can vary depending on their properties and functionalities.

Chemical Labeling and Modification

4-Bromobutan-1-amine can be used as a labeling agent for biomolecules, such as proteins and nucleic acids. The reactive amine group can be attached to the biomolecule through various coupling reactions, while the bromine atom serves as a tag that can be easily detected using specific techniques like mass spectrometry or X-ray crystallography []. This labeling allows researchers to track the biomolecule within a cell or organism, study its interactions with other molecules, and understand its biological function.

Furthermore, the presence of the bromine atom can also facilitate the purification of the modified biomolecule using techniques like affinity chromatography, where the bromine group interacts with a specific ligand immobilized on a solid matrix [].

4-Bromobutan-1-amine is an organic compound with the molecular formula C4H10BrNC_4H_{10}BrN. It appears as a colorless to pale yellow liquid and is soluble in water and ethanol. The compound is characterized by the presence of a bromine atom attached to the butyl chain at the first position and an amine group, which contributes to its reactivity and potential applications in various chemical processes .

Currently, there is no significant research available on the specific mechanism of action of 4-bromobutan-1-amine in biological systems.

4-bromobutan-1-amine is considered a hazardous material due to the following properties []:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to eyes, skin, and respiratory tract.
  • Flammability: Flammable liquid with a moderate flash point.
  • Reactivity: Reacts with strong acids and oxidizing agents.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, making it useful in organic synthesis.
  • Addition Reactions: It can react with electrophiles, such as dansyl chloride, to form fluorescent probes.
  • Protonation: Under acidic conditions, the amine group can be protonated, affecting its reactivity .

The synthesis of 4-bromobutan-1-amine typically involves a two-step process:

  • Formation of 4-Bromobutan-1-amine: This is achieved by reacting 1-bromobutane with ammonia.
  • Hydrobromide Salt Formation: The resulting amine can then be treated with hydrobromic acid to yield 4-bromobutan-1-amine hydrobromide, enhancing its solubility and stability .

4-Bromobutan-1-amine has several noteworthy applications:

  • Fluorescent Probes: Used in the synthesis of pH-sensitive fluorescent probes for biological monitoring.
  • Organic Synthesis: Acts as a versatile reagent in the formation of complex organic molecules.
  • Neurodegenerative Research: Investigated for its potential role in modulating cellular processes related to neurodegeneration .

Interaction studies involving 4-bromobutan-1-amine have focused on its biochemical effects. It has been noted for its ability to stabilize microtubules, which is crucial for maintaining cellular structure and function. Additionally, its interactions with various nucleophiles make it a valuable reagent in synthetic organic chemistry .

Several compounds share structural similarities with 4-bromobutan-1-amine. Here are some notable comparisons:

Compound NameSimilarityKey Differences
4-Bromo-N-methylbutan-1-amine0.82Contains a methyl group instead of a hydrogen atom.
3-Bromopropan-1-amine0.73Shorter carbon chain; lacks the butyl structure.
4-Bromocyclohexanamine hydrochloride0.67Contains a cyclohexane ring; different reactivity.
1,4-Diaminobutane dihydrochloride0.60Contains two amine groups; different functional properties.
Hexane-1,6-diamine dihydrochloride0.56Longer carbon chain; different applications in synthesis.

4-Bromobutan-1-amine stands out due to its unique combination of bromine and amine functionalities, enabling diverse applications in both synthetic chemistry and biological research .

XLogP3

0.8

Wikipedia

4-bromobutan-1-amine

Dates

Modify: 2023-08-15

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